Tributylammonium chloride

概述

描述

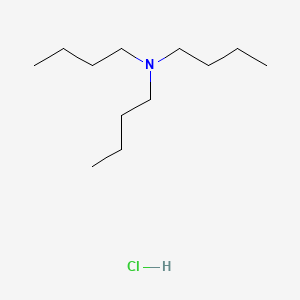

Tributylammonium chloride is a quaternary ammonium salt with the chemical formula (C4H9)3NHCl. It is commonly used as a phase-transfer catalyst in various organic synthesis reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as between aqueous and organic phases, thereby enhancing the efficiency of chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

Tributylammonium chloride can be synthesized through the reaction of tributylamine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where tributylamine is dissolved in water and hydrochloric acid is added dropwise with constant stirring. The reaction mixture is then heated to facilitate the formation of the quaternary ammonium salt. The product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent.

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through multiple stages of filtration and recrystallization to remove any impurities.

化学反应分析

Types of Reactions

Tributylammonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation Reactions: It can act as a catalyst in oxidation reactions, such as the Baeyer-Villiger oxidation of ketones to esters.

Reduction Reactions: It can also facilitate reduction reactions, although this is less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in organic solvents at room temperature.

Oxidation Reactions: Reagents such as potassium peroxymonosulfate (KHSO5) are used in the presence of this compound as a phase-transfer catalyst.

Reduction Reactions: Reducing agents like sodium borohydride can be used in the presence of this compound.

Major Products

Substitution Reactions: The major products are quaternary ammonium salts with different substituents.

Oxidation Reactions: The major products are esters formed from the oxidation of ketones.

Reduction Reactions: The major products are reduced forms of the starting materials, such as alcohols from aldehydes or ketones.

科学研究应用

Electrochemical Applications

Electrodeposition of Metals

Tributylammonium chloride has been investigated for its role in the electrodeposition of metals such as indium. Studies have shown that it can enhance the deposition process from chloride solutions, improving the quality and uniformity of the metallic layer formed on electrodes. The presence of this compound facilitates better control over the electrochemical environment, leading to more efficient metal deposition processes .

Redox Reactions in Organic Synthesis

In organic chemistry, this compound has been utilized as a catalyst in radical addition reactions. For instance, it has been employed to induce cascade radical additions, demonstrating its effectiveness in synthesizing complex organic molecules . This application highlights its utility in facilitating chemical transformations that are pivotal in drug development and synthetic chemistry.

Material Science

Phase Change Materials

this compound is being explored as a component in phase change materials (PCMs). These materials are crucial for thermal energy storage applications, such as solar energy systems. Research indicates that ionic liquids, including those based on tributylammonium cations, exhibit favorable thermal properties, making them suitable for use in PCMs that operate efficiently within specific temperature ranges .

Crystal Engineering and Host-Guest Chemistry

The compound has also been studied in the context of crystal engineering. Its ability to form complexes with various organic molecules allows for the exploration of non-covalent interactions and molecular recognition phenomena. For example, studies have shown that this compound can stabilize structures through hydrogen bonding networks, which is significant for designing new materials with tailored properties .

Analytical Chemistry

Ion-Pair Reagents in Chromatography

In analytical chemistry, this compound serves as an ion-pairing reagent in high-performance liquid chromatography (HPLC). It helps to retain acidic compounds in reverse-phase systems by forming neutral ion pairs with them. This application is particularly valuable for analyzing complex mixtures where acidic components need to be quantified accurately .

Toxicological Studies

Ecotoxicological Profiles

Recent studies have focused on the ecotoxicological effects of tributylammonium salts, including this compound. These investigations are essential for understanding the environmental impact of such compounds, especially as they are used in various industrial applications. The findings suggest that while these salts may have beneficial uses, their potential toxicity to aquatic life must be carefully evaluated .

Case Studies

作用机制

The mechanism by which tributylammonium chloride exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. The chloride ion acts as a nucleophile, participating in various substitution and oxidation reactions. The molecular targets and pathways involved include the interaction of the quaternary ammonium ion with the reactants and the stabilization of transition states during the reaction.

相似化合物的比较

Similar Compounds

- Tetrabutylammonium chloride

- Benzyltributylammonium chloride

- Methylthis compound

Comparison

This compound is unique in its ability to act as a versatile phase-transfer catalyst. Compared to tetrabutylammonium chloride, it has a slightly different structure that can influence its reactivity and solubility. Benzylthis compound has a benzyl group, which can provide additional stability in certain reactions. Methylthis compound has a methyl group, making it more hydrophobic and potentially more effective in non-polar solvents.

生物活性

Tributylammonium chloride (TBAC) is a quaternary ammonium salt that has gained attention for its diverse biological activities and applications across various fields, including pharmacology, environmental science, and materials chemistry. This article delves into the biological activity of TBAC, highlighting its mechanisms of action, effects on living organisms, and potential applications based on recent research findings.

- Chemical Formula : CHClN

- Molecular Weight : Approximately 277.92 g/mol

- Solubility : Highly soluble in polar solvents such as water and alcohols.

Mechanisms of Biological Activity

TBAC exhibits several mechanisms of biological activity, primarily attributed to its ability to interact with cell membranes and biomolecules:

- Membrane Permeabilization : TBAC enhances the permeability of cell membranes, facilitating the delivery of therapeutic agents. This property is particularly beneficial in drug formulation strategies aimed at improving bioavailability .

- Phase Transfer Catalysis : TBAC acts as a phase-transfer catalyst, aiding in the transfer of reactants between immiscible phases. This property is utilized in various chemical reactions that are crucial for synthesizing pharmaceuticals and other organic compounds .

Effects on Plant Growth

Recent studies have investigated the impact of TBAC on plant species, revealing both inhibitory and stimulatory effects depending on concentration:

- Inhibition of Growth : Research indicated that TBAC significantly inhibited the growth of monocotyledonous (wheat) and dicotyledonous (cucumber) plants. Parameters such as fresh weight yield and root length were adversely affected at higher concentrations .

- Chlorophyll Content : While chlorophyll fluorescence remained stable, a decrease in photosynthetic pigment content was noted, suggesting potential stress responses in plants exposed to TBAC .

Table 1: Effects of TBAC on Plant Growth Parameters

| Parameter | Control Group | TBAC Treatment (High Concentration) | % Inhibition |

|---|---|---|---|

| Fresh Weight (g) | 10.0 | 7.5 | 25% |

| Root Length (cm) | 15.0 | 10.0 | 33% |

| Chlorophyll Content (mg/g) | 2.5 | 1.8 | 28% |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of TBAC:

- Skin Irritation : Animal studies reported slight skin irritation upon exposure to TBAC, but these effects were not severe enough to warrant significant concern for human health .

- Genotoxicity : In vitro tests using Salmonella typhimurium and Chinese hamster ovary cells showed negative results for mutagenicity at high concentrations, indicating that TBAC does not pose a significant genotoxic risk under the tested conditions .

Applications in Drug Delivery

The ability of TBAC to modify membrane properties has led to its exploration in drug delivery systems:

- Enhanced Drug Formulation : By increasing membrane permeability, TBAC can enhance the efficacy of drugs that are poorly absorbed when administered orally or via other routes .

- Chiral Separation : TBAC has been utilized as an eluent modifier in chromatographic systems to improve retention and enantioselectivity of chiral compounds, demonstrating its versatility in analytical chemistry .

Case Studies

- Gas Hydrate Formation : A study investigated the kinetics of gas hydrate formation using TBAC in combination with methane (CH). Results indicated that TBAC could significantly enhance the formation rate compared to other quaternary ammonium salts, making it a candidate for applications in gas storage technologies .

- Environmental Impact : Research highlighted the environmental implications of TBAC as an ionic liquid, noting its potential toxicity to aquatic life and plants at elevated concentrations. This necessitates careful handling and assessment during industrial applications .

常见问题

Q. Basic: What are the key considerations for synthesizing and purifying tributylammonium chloride derivatives in organic synthesis?

This compound is often used as a counterion to stabilize anionic intermediates. For synthesis:

- Salt Formation : Add tributylamine to acidic reaction mixtures (e.g., after deprotection of phosphorothioic acids) to precipitate tributylammonium salts. Ensure stoichiometric control to avoid excess amine, which may complicate purification .

- Purification : Tributylammonium salts are soluble in polar solvents (e.g., CH₂Cl₂:MeOH mixtures). Use flash chromatography on silica gel or recrystallization for purification. Monitor purity via TLC or HPLC .

- Conversion to Sodium Salts : Dissolve tributylammonium salts in methanolic NaOH and precipitate sodium salts with diethyl ether for applications requiring metal counterions .

Q. Basic: How can researchers validate the identity and purity of this compound intermediates?

- Analytical Techniques :

- NMR : Use ¹H and ³¹P NMR to confirm structural integrity, especially in phosphorylated compounds (e.g., ATP analogues). Tributylammonium protons appear as broad signals at δ ~3.2–3.5 ppm .

- Mass Spectrometry : High-resolution FAB-MS or ESI-MS can verify molecular weights and elemental compositions .

- HPLC : Ion-pair reversed-phase HPLC with tributylammonium acetate buffers effectively resolves oligonucleotides and phosphorylated derivatives. Pair with photodiode array detection for impurity profiling .

Q. Advanced: What methodological challenges arise when using this compound in catalytic systems for CO₂ conversion?

In the synthesis of cyclic carbonates from CO₂ and olefins:

- Catalyst Immobilization : Immobilizing this compound on polystyrene-divinylbenzene supports enhances recyclability. However, leaching of the ammonium species during epoxide cycloaddition can reduce efficiency. Monitor catalyst stability via ICP-MS after each reuse cycle .

- Reaction Optimization : Use a two-step approach: (1) MoO₂(acac)₂-catalyzed epoxidation (100°C, 1 h), followed by (2) CO₂ cycloaddition (100°C, 0.9 MPa, 4 h) with ZnBr₂ as a co-catalyst. This compound facilitates epoxide activation but requires strict moisture control to prevent hydrolysis .

Q. Advanced: How can researchers resolve contradictions in solvent compatibility when using tributylammonium salts?

- Polar vs. Non-Polar Systems : Tributylammonium salts dissolve in polar solvents (e.g., MeOH, DMF) but aggregate in non-polar media. For reactions requiring apolar conditions (e.g., DCM-based Wittig reactions), pre-dissolve the salt in a minimal polar solvent and gradually add the non-polar phase to maintain solubility .

- Phase-Transfer Catalysis : In biphasic systems (e.g., aqueous-organic), optimize the alkyl chain length of ammonium salts. This compound outperforms shorter-chain analogues (e.g., tetramethylammonium) in transferring anions like fluoride or pyrophosphate .

Q. Advanced: What strategies improve the reproducibility of phosphorylation reactions using bis(tributylammonium) pyrophosphate?

- Anhydrous Conditions : Use rigorously dried solvents (e.g., acetonitrile) to prevent pyrophosphate hydrolysis. Activate pseudouridine monophosphate with POCl₃ before adding bis(tributylammonium) pyrophosphate to ensure efficient triphosphate formation .

- Stoichiometric Precision : Maintain a 1:1.2 molar ratio of nucleotide to pyrophosphate. Excess pyrophosphate complicates purification and may form side products like inorganic phosphates .

- Work-Up : Quench reactions with cold diethyl ether to precipitate products. Use ion-exchange chromatography (e.g., DEAE-Sephadex) to separate triphosphates from unreacted starting materials .

Q. Advanced: How does this compound enhance analytical separations of oligonucleotides?

- Ion-Pairing Mechanism : Tributylammonium acetate (IP-RP-TBuAA) in reversed-phase HPLC improves oligonucleotide resolution by masking phosphate backbone charges. Optimize buffer pH (8.5–9.5) to balance selectivity and column longevity .

- 2D-LC Integration : Couple IP-RP-TBuAA with strong anion exchange (SAX-NaClO₄) for orthogonal separation of sequence variants. This reduces co-elution and enhances detection of low-abundance impurities .

Q. Interdisciplinary: What precautions are necessary when applying this compound in biological assays?

- Cytotoxicity Screening : Tributylammonium ions may inhibit T-cell proliferation at high concentrations (>100 µM). Perform dose-response curves using sodium or potassium counterions as controls .

- Buffer Compatibility : Avoid phosphate-buffered saline (PBS) in assays, as this compound can form precipitates with divalent cations (e.g., Mg²⁺). Use HEPES or Tris buffers instead .

Q. Interdisciplinary: How can computational modeling aid in predicting this compound interactions in catalytic systems?

- DFT Calculations : Model the electrostatic interaction between tributylammonium cations and anionic intermediates (e.g., epoxide oxygen). This helps predict regioselectivity in CO₂ cycloaddition reactions .

- MD Simulations : Simulate leaching behavior of immobilized catalysts to refine support matrix design (e.g., crosslinking density of polystyrene-divinylbenzene) .

属性

IUPAC Name |

N,N-dibutylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.ClH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBOFRLEHJAXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102-82-9 (Parent) | |

| Record name | Tributylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

221.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-30-4 | |

| Record name | 1-Butanamine, N,N-dibutyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。